molecular formula C23H27N3O B11140681 N-(1-benzyl-4-piperidinyl)-2-(2-methyl-1H-indol-1-yl)acetamide

N-(1-benzyl-4-piperidinyl)-2-(2-methyl-1H-indol-1-yl)acetamide

Cat. No.: B11140681
M. Wt: 361.5 g/mol
InChI Key: OJCNETZEUYANCX-UHFFFAOYSA-N
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Description

N-(1-benzyl-4-piperidinyl)-2-(2-methyl-1H-indol-1-yl)acetamide: is a synthetic organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring, a benzyl group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-4-piperidinyl)-2-(2-methyl-1H-indol-1-yl)acetamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine ring.

    Synthesis of the Indole Moiety: The indole moiety is synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling of the Indole and Piperidine Derivatives: The final step involves coupling the indole derivative with the piperidine derivative using an appropriate coupling agent, such as carbodiimides, to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide linkage, potentially converting it to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperidine or indole derivatives.

Scientific Research Applications

N-(1-benzyl-4-piperidinyl)-2-(2-methyl-1H-indol-1-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including interactions with receptors and enzymes.

    Medicine: Explored for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1-benzyl-4-piperidinyl)-2-(2-methyl-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(1-benzyl-4-piperidinyl)-2-(1H-indol-1-yl)acetamide: Lacks the methyl group on the indole moiety.

    N-(1-benzyl-4-piperidinyl)-2-(2-methyl-1H-indol-1-yl)propionamide: Has a propionamide linkage instead of an acetamide linkage.

Uniqueness

N-(1-benzyl-4-piperidinyl)-2-(2-methyl-1H-indol-1-yl)acetamide is unique due to the presence of the methyl group on the indole moiety, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets or alter its pharmacokinetic properties.

Properties

Molecular Formula

C23H27N3O

Molecular Weight

361.5 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-(2-methylindol-1-yl)acetamide

InChI

InChI=1S/C23H27N3O/c1-18-15-20-9-5-6-10-22(20)26(18)17-23(27)24-21-11-13-25(14-12-21)16-19-7-3-2-4-8-19/h2-10,15,21H,11-14,16-17H2,1H3,(H,24,27)

InChI Key

OJCNETZEUYANCX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2N1CC(=O)NC3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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